3-chloro-2-methyl-N-[(3-nitrophenyl)methyl]aniline
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Overview
Description
3-chloro-2-methyl-N-[(3-nitrophenyl)methyl]aniline is an organic compound with the molecular formula C14H13ClN2O2. It is a derivative of aniline, featuring a chloro and methyl group on the benzene ring, and a nitrophenylmethyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-[(3-nitrophenyl)methyl]aniline typically involves the reaction of 3-chloro-2-methylaniline with 3-nitrobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an appropriate solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction, followed by purification steps such as recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-methyl-N-[(3-nitrophenyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the aryl halide reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, suitable solvents.
Coupling Reactions: Boronic acids, palladium catalyst, base like potassium carbonate, solvents like toluene or ethanol.
Major Products Formed
Reduction: 3-chloro-2-methyl-N-[(3-aminophenyl)methyl]aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-2-methyl-N-[(3-nitrophenyl)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-2-methyl-N-[(3-nitrophenyl)methyl]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its potential antimicrobial activity could involve the disruption of bacterial cell wall synthesis or interference with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-methylaniline: A precursor in the synthesis of 3-chloro-2-methyl-N-[(3-nitrophenyl)methyl]aniline.
N-methyl-3-chloroaniline: Another derivative of aniline with similar structural features.
Uniqueness
This compound is unique due to the presence of both chloro and nitrophenylmethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-2-methyl-N-[(3-nitrophenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-10-13(15)6-3-7-14(10)16-9-11-4-2-5-12(8-11)17(18)19/h2-8,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPPIIAAASEFKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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